Znc6 protein
Description
The Znc6 protein, hypothesized to be a zinc-coordinating protein, is implicated in cellular processes such as transcriptional regulation or enzymatic activity, based on its nomenclature and comparative proteomic studies. For instance, tissue-specific expression profiles (as in ) suggest that Znc6 may localize to specialized tissues, such as neural or epithelial cells, where zinc-binding proteins often mediate signaling or structural roles . Zinc-containing proteins like Znc6 typically exhibit conserved motifs, such as zinc fingers, which facilitate DNA binding or protein-protein interactions .
Properties
CAS No. |
148770-11-0 |
|---|---|
Molecular Formula |
C24H25F2N3O |
Synonyms |
Znc6 protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Znc6 and Similar Proteins
| Protein | Zinc-Binding Motif | Key Domains | Sequence Similarity to Znc6 |
|---|---|---|---|
| Znc6 | Cys₂-His₂ | BTB/POZ | - |
| ZBTB7A | Cys₂-His₂ | BTB/POZ, Zinc Finger | 45% |
| MMP-2 | His³-Glu | Catalytic, Hemopexin | 38% |
Functional Comparison
Functional studies () highlight that Znc6 likely regulates gene expression, akin to ZBTB proteins, but may also exhibit protease activity due to its zinc dependency. For example:
Table 2: Functional Roles of Znc6 and Homologs
Phylogenetic and Evolutionary Insights
Phylogenetic analysis using the DEG 10 database () places Znc6 within a clade of zinc finger proteins conserved in vertebrates.
Methodological Considerations
Comparative studies rely on tools such as:
- Sequence alignment : taniBLAST and SEQUEST () for identifying conserved motifs.
- Proteomic databases : Arabidopsis nucleolar protein database () for cross-species homology mapping.
- Functional annotation: DEG 10 () to categorize essentiality and evolutionary conservation.
Discrepancies in similarity scores (e.g., 45% vs. 38% homology) arise from alignment algorithms (), emphasizing the need for multi-tool validation.
Q & A
What experimental strategies are optimal for determining Znc6 protein localization in eukaryotic cells?
Advanced approaches combine subcellular fractionation with fluorescence microscopy (e.g., GFP-tagged Znc6) and mass spectrometry-based proteomics . For quantitative spatial resolution, use protein correlation profiling (PCP) with isotopic labeling (e.g., SILAC) to distinguish membrane-bound vs. cytosolic pools. Validate findings with immunoelectron microscopy to resolve ambiguities from cross-contamination during fractionation .
How can researchers resolve contradictory data about Znc6’s role in metal ion homeostasis across studies?
Systematic reconciliation requires:
- Meta-analysis : Compare experimental conditions (e.g., cell lines, Zn²⁺ concentrations) from conflicting studies .
- Dose-response curves : Quantify Znc6 activity across physiological Zn²⁺ ranges (0.1–10 µM) to identify threshold effects.
- Orthogonal validation : Pair knockdown/overexpression assays with inductively coupled plasma mass spectrometry (ICP-MS) to measure intracellular metal ion flux .
What computational pipelines are recommended for predicting Znc6 interaction networks?
Prioritize integrative tools:
STRING-DB for co-expression and phylogenetic profiling .
AlphaFold-Multimer to model Znc6’s quaternary structures and binding interfaces .
Cytoscape with ClueGO for functional enrichment analysis of predicted interactors.
Note: Cross-validate predictions using cross-linking mass spectrometry (XL-MS) to reduce false positives from in silico models .
How should researchers design CRISPR-Cas9 knockout experiments to study Znc6 essentiality without confounding effects?
- Controls : Include rescue experiments (wild-type Znc6 reintroduction) and isogenic cell lines to isolate phenotypic impacts.
- Off-target mitigation : Use dual sgRNAs with >50 bp spacing and validate via whole-exome sequencing of clones .
- Phenotypic assays : Combine CellTiter-Glo viability assays with flow cytometry for cell cycle stage-specific effects .
What statistical frameworks are robust for analyzing Znc6 post-translational modification (PTM) datasets?
For phosphoproteomics or ubiquitination studies:
- Linear mixed-effects models to account for batch effects in LC-MS/MS runs.
- Benjamini-Hochberg correction (FDR <0.05) for multiple hypothesis testing.
- Kinase-substrate prediction : Integrate NetPhorest or PhosphoSitePlus with experimental PTM data .
How can structural biologists prioritize Znc6 domains for crystallization trials?
- Disorder prediction : Use PONDR or IUPred to exclude intrinsically disordered regions.
- Thermal stability screening : Apply differential scanning fluorimetry (DSF) with a 96-well format to identify constructs with Tm >45°C .
- Collaborative pipelines : Submit high-priority constructs to high-throughput crystallography platforms like SGC .
What metadata standards are critical for sharing Znc6 proteomics data in public repositories?
Adhere to MIAPE guidelines and include:
- Instrument parameters : LC gradient, collision energy, mass analyzer resolution.
- Sample prep : Lysis buffer composition, protease inhibitors used.
- Raw data : Upload .RAW or .mzML files to PRIDE or PeptideAtlas with DOI-linked experimental descriptions .
How to differentiate Znc6 isoforms in functional studies when antibodies lack specificity?
- Isoform-specific qPCR : Design primers spanning unique splice junctions.
- Parallel reaction monitoring (PRM) : Target isoform-unique peptides via high-resolution MS .
- Knockdown validation : Use siRNA pools targeting isoform 5’UTRs and monitor off-target effects with RNA-seq .
What in vivo models are suitable for studying Znc6’s systemic metabolic roles?
- Zebrafish : For real-time imaging of Znc6 dynamics during embryogenesis (e.g., Tg(znc6:EGFP) lines).
- Conditional knockout mice : Use Cre-LoxP systems with tissue-specific promoters (e.g., Alb-Cre for liver studies).
- Drosophila : Leverage GAL4/UAS system for tissue-specific overexpression in nutrient-stress assays .
How to address low reproducibility in Znc6 enzymatic activity assays across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
